

Technical Comparison Guide: AHR-13268D

Efficacy & Negative Control Design

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Compound of Interest

Compound Name: *Ahr 13268D*
CAS No.: *130838-11-8*
Cat. No.: *B1665082*

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Product Identity: AHR-13268D (CAS: 130838-11-8) Primary Mechanism: Histamine Release Inhibition / Mast Cell Stabilization Target Audience: Researchers in Immunology, Pharmacology, and Drug Discovery

Part 1: Executive Technical Analysis

AHR-13268D is a potent, orally active antiallergic agent developed by A.H. Robins (now part of Pfizer legacy). It functions primarily as a mast cell stabilizer and antihistamine, exhibiting an IC50 of approximately 0.51 nM for histamine release inhibition in rat peritoneal mast cells (RPMC).[1]

CRITICAL DISAMBIGUATION: The "AHR" Prefix

- The Compound: The "AHR" in AHR-13268D refers to the company code (A.H. Robins).
- The Receptor: It is NOT a ligand for the Aryl Hydrocarbon Receptor (AhR).
- Implication: Researchers searching for AhR agonists/antagonists (e.g., CH-223191, TCDD) must not confuse this compound with AhR-modulating tools. Using AHR-13268D as a control

in AhR reporter assays is valid only as a specificity control (to prove an effect is not AhR-mediated) or as a test for off-target effects, but it has no known affinity for the AhR PAS-B domain.

Part 2: Core Directive – Negative Control Experiment Design

To scientifically validate the efficacy of AHR-13268D, one must design an experiment that rigorously distinguishes its biological activity (inhibition of degranulation) from solvent effects and basal cellular noise. The gold-standard model is the IgE-mediated Mast Cell Degranulation Assay using RBL-2H3 cells or primary RPMCs.

1. Experimental Logic & Control Architecture

A robust experimental design requires a "Self-Validating System" where three conditions must be met simultaneously:

- Basal Stability: Unstimulated cells must show minimal release (<5%).
- Signal Window: Stimulated cells (Vehicle) must show maximal release (>40-50%).
- Dose-Response: The test compound must show concentration-dependent inhibition.

Control Type	Component	Purpose	Acceptance Criteria
Negative Control (Vehicle)	DMSO (0.1% v/v) + Antigen	Establishes the "Maximal Response" (). Accounts for solvent toxicity.	100% Relative Release; Cell viability >90%.
Basal Control (Sham)	DMSO + Buffer (No Antigen)	Measures "Background Noise" (leaky degranulation).	<10% of .[2]
Positive Control	Cromolyn Sodium (100 μ M) or Wortmannin	Validates that the assay system can be inhibited.	Significant inhibition (vs Vehicle).[2]
Specificity Control	Pyrilamine (H1 Antagonist)	Distinguishes between release inhibition (stabilization) and receptor blockade.	Used if measuring downstream effects.

2. Step-by-Step Protocol: β -Hexosaminidase Release Assay

Standardized for RBL-2H3 Adherent Cell Line

Step 1: Sensitization (Priming)

- Seed RBL-2H3 cells at
 cells/well in a 96-well plate.
- Incubate overnight with Anti-DNP IgE (0.5 μ g/mL) to prime Fc ϵ R1 receptors.
- Rationale: Mimics the allergic sensitization phase.

Step 2: Compound Treatment (The Variable)

- Wash cells 2x with Tyrode's Buffer (pre-warmed) to remove unbound IgE.

- Add AHR-13268D (Serial dilution: 0.1 nM – 10 μ M) in Tyrode's Buffer.
- Negative Control: Add Tyrode's + 0.1% DMSO.
- Positive Control: Add Cromolyn Sodium (100 μ M).
- Incubate for 15-30 minutes at 37°C.
- Rationale: Allows the drug to intercalate into the membrane or block signaling prior to the trigger.

Step 3: Stimulation (The Trigger)

- Add DNP-BSA Antigen (100 ng/mL) to all wells except the Basal Control.
- Incubate for 30-60 minutes at 37°C.
- Mechanism:[\[3\]](#)[\[4\]](#)[\[5\]](#) Cross-linking of IgE-Fc ϵ RI complexes triggers Calcium influx () and granule fusion.

Step 4: Quantification (The Readout)

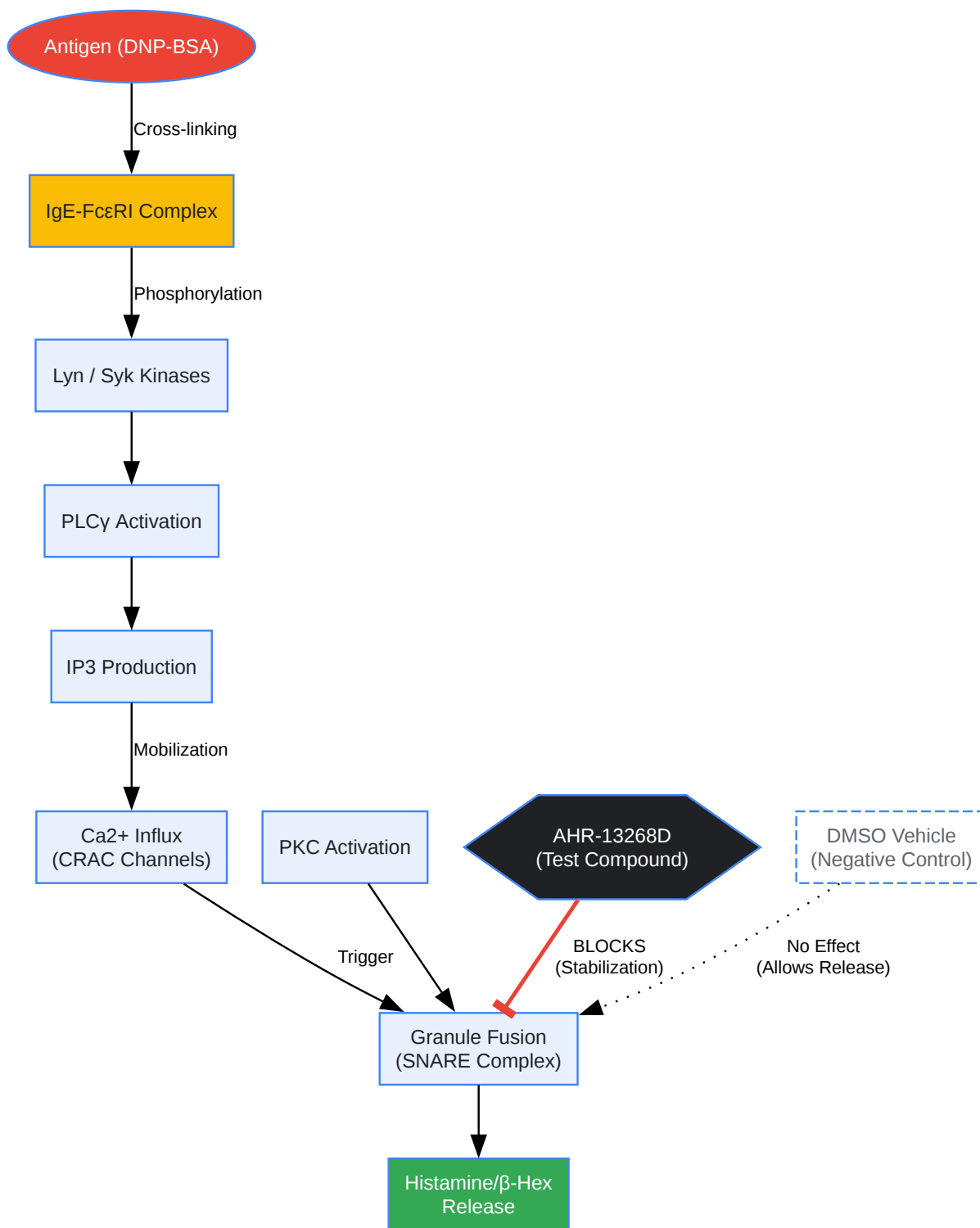
- Transfer supernatant to a fresh plate.
- Lyse remaining cell pellet with Triton X-100 (to measure total enzyme content).
- Add substrate (p-NAG) to both supernatant and lysate. Incubate 1 hr.
- Stop reaction with Glycine buffer (pH 10.7). Read OD at 405 nm.

Step 5: Calculation

Part 3: Visualization & Pathway Analysis

Diagram 1: Mechanism of Action & Inhibition Point

This diagram illustrates the Fc ϵ RI signaling pathway in mast cells and where AHR-13268D acts (stabilization of the degranulation machinery) versus where the Negative Control (Vehicle) allows the pathway to proceed.

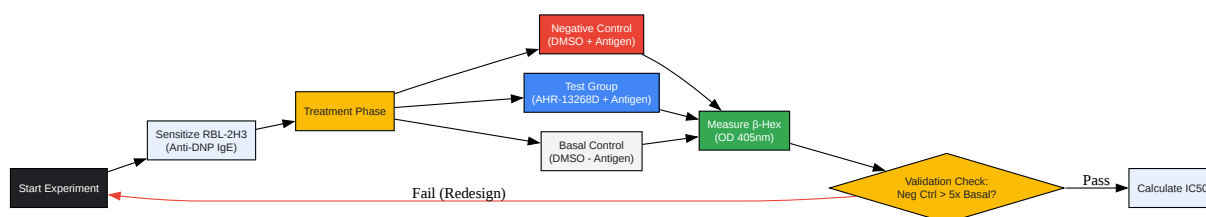


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Caption: Figure 1. FcεRI signaling cascade showing AHR-13268D inhibition of granule fusion vs. Vehicle control.

Diagram 2: Experimental Workflow Logic

A flowchart ensuring the validation of the negative control system.



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Caption: Figure 2. Logic flow for the Negative Control Experiment. Validation step is critical before IC50 calculation.

Part 4: Comparative Data Summary

The following table contrasts AHR-13268D with standard alternatives. Note the superior potency of AHR-13268D in the RPMC model compared to older stabilizers.

Feature	AHR-13268D	Cromolyn Sodium (Positive Control)	Ketotifen	DMSO (Negative Control)
Primary Class	Piperidine Derivative	Chromone Derivative	Benzocycloheptathiophene	Solvent
IC50 (RPMC Histamine)	0.51 nM [1]	~5–10 µM	~5–10 nM	N/A (0% Inhibition)
Mechanism	Mast Cell Stabilization	Chloride Channel Blockade	H1 Antagonist + Stabilizer	Solubilization
Oral Bioavailability	High (~88%)	Low (<1%)	High	N/A
AhR Interaction	None (Name coincidence)	None	None	None

References

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